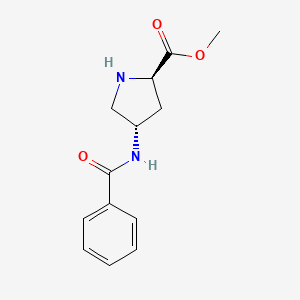
rel-(2R,4S)-Methyl 4-benzamidopyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(2R,4S)-Methyl 4-benzamidopyrrolidine-2-carboxylate: is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,4S)-Methyl 4-benzamidopyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Benzamide Group: This step usually involves the reaction of the pyrrolidine derivative with benzoyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Optimization of Reaction Conditions: To maximize yield and purity.
Use of Catalysts: To enhance reaction rates.
Purification Techniques: Such as crystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the pyrrolidine ring.
Reduction: Reduction reactions can be used to modify the benzamide group.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
rel-(2R,4S)-Methyl 4-benzamidopyrrolidine-2-carboxylate:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme interactions and protein binding.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: As an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of rel-(2R,4S)-Methyl 4-benzamidopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-benzamidopyrrolidine-2-carboxylate: Without the chiral centers.
Ethyl 4-benzamidopyrrolidine-2-carboxylate: With an ethyl ester instead of a methyl ester.
4-Benzamidopyrrolidine-2-carboxylic acid: Without the ester group.
Uniqueness
The unique aspect of rel-(2R,4S)-Methyl 4-benzamidopyrrolidine-2-carboxylate lies in its chiral centers, which can lead to specific interactions with biological targets, potentially resulting in unique biological activities compared to its non-chiral or differently substituted analogs.
Propiedades
Fórmula molecular |
C13H16N2O3 |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
methyl (2R,4S)-4-benzamidopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-18-13(17)11-7-10(8-14-11)15-12(16)9-5-3-2-4-6-9/h2-6,10-11,14H,7-8H2,1H3,(H,15,16)/t10-,11+/m0/s1 |
Clave InChI |
NZYMFGJXARXLAA-WDEREUQCSA-N |
SMILES isomérico |
COC(=O)[C@H]1C[C@@H](CN1)NC(=O)C2=CC=CC=C2 |
SMILES canónico |
COC(=O)C1CC(CN1)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


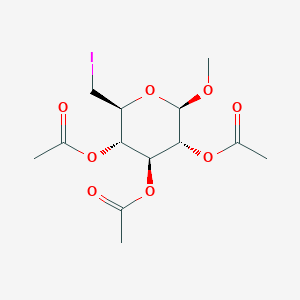

![4-Cyanobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12869444.png)
![3-Fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869450.png)
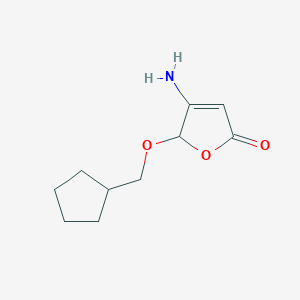
![3-Butyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869458.png)
![2-(Chloromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12869466.png)
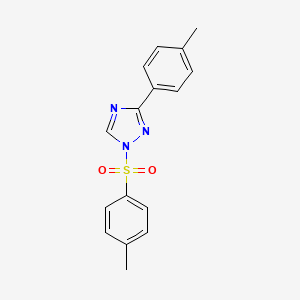
![4-(3-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12869490.png)

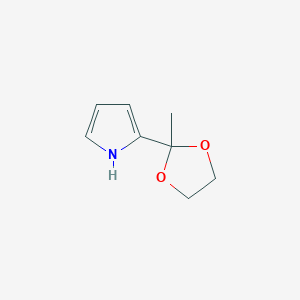
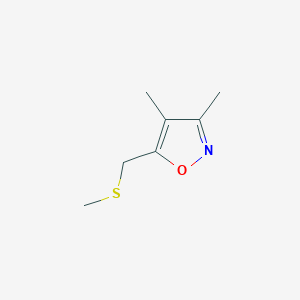
![Platinum, (1,2-cyclopentanediamine-N,N')[ethanedioato(2-)-O,O']-(1S-trans)](/img/structure/B12869510.png)
![5-(4-(Benzyloxy)-3-methoxyphenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one](/img/structure/B12869519.png)
